molecular formula C18H13ClFN3O3 B6083164 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6083164
M. Wt: 373.8 g/mol
InChI Key: UPUCJFJKDWZWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-oxopyrimidine-2,4-dione.

    Reduction: Formation of 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methylaminomethyl]-6-hydroxypyrimidine-2,4-dione.

    Substitution: Formation of derivatives with substituted functional groups at the halogen positions.

Scientific Research Applications

1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • **1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea

Uniqueness

1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c19-12-2-1-3-14(8-12)23-17(25)15(16(24)22-18(23)26)10-21-9-11-4-6-13(20)7-5-11/h1-8,10,25H,9H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCJFJKDWZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.